Low-Concentration Flavor Character: Fresh Grapefruit vs. Cinnamon Bark, Walnut, or Chocolate Among Phenylpentenal Isomers at 2 ppm
In a direct head-to-head organoleptic evaluation conducted under identical conditions (aqueous solution, ppm concentration) and reported in IFF patents, 5-phenyl-4-pentenal at 2 ppm delivers 'a fruity, characteristic fresh grapefruit note.' By contrast, its closest structural isomer 5-phenyl-2-pentenal at 2 ppm yields 'a sweet, cinnamon bark-like taste with a grapefruit note,' 4-phenyl-4-pentenal at 2 ppm provides 'an additional watermelon cucumber character' (on top of a walnut kernel base at 0.5 ppm), and 4-phenyl-2-pentenal at 2 ppm gives 'a milk chocolate character' [1]. This demonstrates that the C-4 double bond with a γ-phenyl substituent uniquely encodes a clean, fruity grapefruit signature at low dosage, whereas moving the double bond to C-2 introduces a cinnamon-spice overlay, and moving the phenyl to C-4 shifts the profile toward nutty/chocolate notes.
| Evidence Dimension | Taste character at 2 ppm in aqueous solution |
|---|---|
| Target Compound Data | 5-Phenyl-4-pentenal: fruity, characteristic fresh grapefruit note |
| Comparator Or Baseline | 5-Phenyl-2-pentenal: sweet, cinnamon bark-like taste with grapefruit note. 4-Phenyl-4-pentenal: watermelon cucumber character (walnut kernel at 0.5 ppm). 4-Phenyl-2-pentenal: milk chocolate character. |
| Quantified Difference | Qualitative flavor category divergence—grapefruit-dominant vs. cinnamon/spice-dominant vs. nutty/chocolate-dominant—at identical 2 ppm concentration |
| Conditions | Taste evaluation in aqueous solution; data from IFF patent examples of food flavor and fragrance properties [1] |
Why This Matters
For procurement in flavor formulation, this evidence ensures that substituting 5-phenyl-4-pentenal with any other phenylpentenal isomer will introduce an entirely different flavor category (cinnamon, walnut, or chocolate) rather than merely a different intensity of grapefruit, fundamentally altering the intended product profile.
- [1] International Flavors & Fragrances Inc. Processes for producing 4- and 5-phenyl pentenals. U.S. Patent 4,036,886, 1977. Lines 143–161 (Examples of food flavor and fragrance properties: compounds 1–4). View Source
